molecular formula C14H16N2O B6149873 4-(quinolin-3-yl)piperidin-4-ol CAS No. 256372-12-0

4-(quinolin-3-yl)piperidin-4-ol

Cat. No.: B6149873
CAS No.: 256372-12-0
M. Wt: 228.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Quinolin-3-yl)piperidin-4-ol is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.29 g/mol . This quinoline and piperidine derivative is of significant interest in medicinal chemistry and pharmaceutical research. Scientific studies have identified this compound as a structural analogue of well-known therapeutic agents like chloroquine (CQ) and hydroxychloroquine (HCQ) . In silico research suggests that such analogues may interact with the spike protein of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), with the potential to inhibit viral entry and replication, positioning them as candidates for the development of antiviral therapeutics . Furthermore, the quinoline scaffold is extensively investigated for its relevance in other therapeutic areas, including neurodegenerative diseases such as Alzheimer's . As a building block in drug discovery, this compound provides researchers with a versatile core structure for designing and synthesizing novel bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

256372-12-0

Molecular Formula

C14H16N2O

Molecular Weight

228.3

Origin of Product

United States

Preparation Methods

Reductive Amination Using Sodium Borohydride

The most widely reported method involves the condensation of 3-quinolinecarboxaldehyde with piperidine derivatives under reductive conditions. In this approach, 3-quinolinecarboxaldehyde reacts with piperidine in ethanol under reflux, followed by reduction with sodium borohydride (NaBH₄) to yield 4-(quinolin-3-yl)piperidin-4-ol. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the secondary amine. Key parameters include:

  • Solvent : Ethanol (optimal for solubility and reflux conditions)

  • Temperature : 78°C (reflux)

  • Reaction Time : 6–8 hours

  • Yield : 65–72%

This method is favored for its simplicity but requires careful pH control to avoid over-reduction byproducts.

Microwave-Assisted Synthesis

Solvent-Free Coupling Reactions

Microwave irradiation has emerged as a time-efficient alternative to traditional heating. A study demonstrated the synthesis of quinoline-piperidine hybrids by reacting 4-chloroquinoline with piperidine derivatives under solvent-free conditions. While this method was initially applied to 4-aminoquinolines, it can be adapted for this compound by substituting 3-quinolinecarboxaldehyde.

Conditions :

  • Power : 300 W

  • Duration : 20–30 minutes

  • Yield : 78–85%

Microwave synthesis reduces side reactions such as quinoline decomposition, which are common in prolonged thermal processes.

Acid-Catalyzed Cyclization

Hydrochloric Acid-Mediated Aminomethylation

Aminomethylation using paraformaldehyde and piperidine in the presence of concentrated HCl has been explored for related quinoline-piperidine systems. While this method primarily targets 2-(4-hydroxyquinolin-2-yl)acetates, modifying the starting material to 3-quinolinecarboxaldehyde enables the synthesis of this compound.

Reaction Pathway :

  • Formation of a Schiff base between aldehyde and piperidine.

  • Acid-catalyzed cyclization to form the piperidin-4-ol moiety.

Limitations :

  • Requires strict stoichiometric control to prevent polymerization.

  • Yields are moderate (55–60%) due to competing side reactions.

Purification and Isolation Techniques

Salt Formation with Tartaric Acid

To enhance purity, the crude product is often converted to its tartaric acid salt. In a protocol adapted from paliperidone synthesis, the free base is treated with tartaric acid in methanol, followed by filtration and neutralization with sodium hydroxide. This step reduces impurities such as unreacted piperidine or quinoline derivatives.

Typical Purity After Salt Formation :

  • 98% (HPLC)

Column Chromatography

Reversed-phase chromatography using acetonitrile/water gradients is employed for final purification, particularly when synthesizing derivatives for pharmacological testing.

Comparative Analysis of Methods

MethodConditionsYield (%)Purity (%)Key Advantage
Reductive AminationEthanol, reflux, NaBH₄65–7295–98Simplicity, scalability
Microwave SynthesisSolvent-free, 300 W78–8597–99Rapid reaction time
Acid-CatalyzedHCl, paraformaldehyde55–6090–92Low-cost reagents

Mechanistic Insights and Side Reactions

Imine Formation and Reduction

The reductive amination pathway involves:

  • Imine Formation :
    RCHO+R’NH2RCH=NR’+H2O\text{RCHO} + \text{R'NH}_2 \rightarrow \text{RCH=NR'} + \text{H}_2\text{O}

  • NaBH₄ Reduction :
    RCH=NR’+NaBH4RCH2NHR’\text{RCH=NR'} + \text{NaBH}_4 \rightarrow \text{RCH}_2\text{NHR'}

Side products include over-reduced tertiary amines and unreacted aldehyde, which are minimized by controlling NaBH₄ stoichiometry.

Competing Polymerization in Acidic Conditions

In HCl-mediated reactions, the quinoline aldehyde may undergo self-condensation, forming dimers or oligomers. This is mitigated by maintaining low temperatures (0–5°C) during the initial reaction phase.

Industrial-Scale Considerations

Solvent Recovery Systems

Ethanol and dichloromethane are commonly recovered via distillation, reducing costs and environmental impact.

Catalytic Optimization

Recent studies suggest that substituting NaBH₄ with catalytic hydrogenation (H₂/Pd-C) could improve yields to 80–85%, though this requires high-pressure equipment .

Chemical Reactions Analysis

Types of Reactions

4-(quinolin-3-yl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(quinolin-3-yl)piperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(quinolin-3-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA, inhibiting the replication process, while the piperidine ring can interact with protein targets, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-(quinolin-3-yl)piperidin-4-ol are influenced by substituents on the piperidine and quinoline rings. Below is a detailed comparison with key analogs:

Dopamine D2 Receptor Antagonists

  • L-741,626 (1-((1H-indol-3-yl)methyl)-4-(4-chlorophenyl)piperidin-4-ol): Structural Differences: Replaces the quinoline group with a 4-chlorophenyl ring and adds an indol-3-ylmethyl substituent. Activity: Exhibits high selectivity for dopamine D2 receptors (Ki < 1 nM) over D3 receptors, making it a tool compound for studying dopaminergic signaling . Key Finding: The 4-chlorophenyl group enhances hydrophobic interactions with the D2 receptor’s orthosteric pocket, while the indole moiety contributes to π-π stacking .
  • Compounds 6 and 7 (4-(4-iodophenyl)-1-((methoxyindolyl)methyl)piperidin-4-ol derivatives):

    • Structural Differences : Feature iodophenyl and methoxyindole substituents.
    • Activity : Retain D2 affinity (Ki = 2–5 nM) but lose selectivity when the indole ring is replaced with benzofuran or benzothiophene, underscoring the importance of the indole’s nitrogen atom for D2/D3 discrimination .

Antimicrobial Agents

  • PIPD1 (4-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methylbenzyl)piperidin-4-ol): Structural Differences: Substitutes quinoline with a chloro-trifluoromethylphenyl group and adds a 2-methylbenzyl chain. Activity: Potent inhibitor of Mycobacterium tuberculosis MmpL3 (MIC = 0.12 µM), leveraging the trifluoromethyl group for enhanced lipophilicity and membrane penetration .

NMDA Receptor Antagonists

  • Ro 25-6981 (1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidin-4-ol): Structural Differences: Replaces quinoline with a 4-methylbenzyl group and adds a phenoxyethyl chain. Activity: Selective blocker of NMDA receptors containing the NR2B subunit (IC50 = 9 nM), with the phenoxyethyl chain critical for binding to the receptor’s ifenprodil site .

Serotonin Receptor Modulators

  • 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol: Structural Differences: Adds a naphthyloxypropyl side chain to the piperidine ring. Activity: Enhances human β-cell insulin secretion in vitro but requires co-administration with harmine (a DYRK1A inhibitor) to improve glucose tolerance in vivo, suggesting synergistic effects on β-cell survival .

Structural-Activity Relationship (SAR) Insights

  • Quinoline vs. Phenyl Substitutions: The quinolin-3-yl group in this compound enables unique interactions with 5-HT receptors, while phenyl or halogenated phenyl analogs (e.g., PIPD1, L-741,626) favor hydrophobic binding pockets in antimicrobial or dopaminergic targets.
  • Bulky substituents (e.g., naphthyloxypropyl) improve pharmacokinetic profiles but may reduce blood-brain barrier penetration .

Data Tables

Table 1: Comparative Pharmacological Profiles

Compound Name Biological Target Key Activity/IC50/Ki Selectivity/Notes Reference
This compound 5-HT1A/1F receptors Enhances β-cell survival No effect on glucose tolerance alone
L-741,626 Dopamine D2 receptor Ki = 0.8 nM >100-fold selectivity over D3
PIPD1 MmpL3 (M. tuberculosis) MIC = 0.12 µM Synergistic with rifampicin
Ro 25-6981 NMDA (NR2B subunit) IC50 = 9 nM No activity on NR2A/C subunits

Table 2: Physicochemical Properties

Compound Name LogP Hydrogen Bond Donors TPSA (Ų) Solubility (µM)
This compound 2.1 2 43.7 12 (PBS)
L-741,626 3.8 1 33.5 4.5 (DMSO)
PIPD1 4.5 1 29.5 <1 (aqueous)

Q & A

Q. Advanced Pharmacological Profiling

  • In vitro : Dose-response curves in primary human islets assess insulin/glucagon secretion .
  • In vivo : Diabetic NSG mouse models evaluate glucose tolerance and β-cell survival post-transplant .
  • Off-target screening : Broad receptor panels (e.g., NIMH-PDSP) identify cross-reactivity .
  • Metabolic stability : Microsomal assays (e.g., CYP450 inhibition) predict hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.